molecular formula C9H13NO2 B6161528 ethyl 2-cyano-2-cyclobutylacetate CAS No. 94140-28-0

ethyl 2-cyano-2-cyclobutylacetate

Cat. No.: B6161528
CAS No.: 94140-28-0
M. Wt: 167.2
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Description

Ethyl 2-cyano-2-cyclobutylacetate (CAS: 1803592-69-9) is a nitrile-containing ester with a cyclobutyl substituent. Its molecular formula is C₈H₁₁NO₂, and it has a molecular weight of 153.18 g/mol . The compound features a cyano group (-CN) and an ethyl ester (-COOEt) attached to a cyclobutane ring, which confers unique steric and electronic properties.

Key physicochemical properties include:

  • Hydrogen bond acceptors: 3 (cyano, ester carbonyl, and ether oxygen)
  • Topological polar surface area (TPSA): ~55 Ų (estimated based on functional groups)
  • Lipophilicity: Predicted log P (iLOGP) ~1.2–1.5, suggesting moderate solubility in organic solvents .

Properties

CAS No.

94140-28-0

Molecular Formula

C9H13NO2

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-cyclobutylacetate can be synthesized through the reaction of ethyl cyanoacetate with cyclobutyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-cyclobutylacetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The cyano group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

    Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Cyclobutylacetic acid and ethanol.

    Reduction: Cyclobutylamine and ethyl acetate.

Scientific Research Applications

Ethyl 2-cyano-2-cyclobutylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-cyclobutylacetate involves its reactivity with nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the carbon adjacent to it more susceptible to nucleophilic attack. This property is exploited in various synthetic reactions to form new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
This compound C₈H₁₁NO₂ 153.18 Cyano, ester, cyclobutyl Intermediate in specialty synthesis
Ethyl 2-cyano-2-phenylacetate C₁₁H₁₁NO₂ 189.21 Cyano, ester, phenyl Higher lipophilicity (log P ~2.1); used in drug discovery
Ethyl 2-cyclobutyl-2-oxoacetate C₈H₁₂O₃ 156.18 Oxo, ester, cyclobutyl Reactive ketone group for nucleophilic additions
Ethyl 2-bromo-2-cyclobutylacetate C₈H₁₃BrO₂ 221.09 Bromo, ester, cyclobutyl Substrate for Suzuki couplings; higher molecular weight due to bromine

Structural and Electronic Differences

  • Cyclobutyl vs. Phenyl Substituents: The cyclobutyl group in the target compound introduces ring strain (due to the four-membered ring), enhancing reactivity compared to the planar, aromatic phenyl group in ethyl 2-cyano-2-phenylacetate. This strain may facilitate ring-opening reactions or cycloadditions . The phenyl analog exhibits higher lipophilicity (log P ~2.1 vs. ~1.5 for the cyclobutyl derivative), making it more suitable for hydrophobic environments in drug design .
  • Functional Group Variations: Cyano (-CN) vs. Oxo (-CO): The cyano group is a strong electron-withdrawing group, stabilizing adjacent carbanions, whereas the oxo group in ethyl 2-cyclobutyl-2-oxoacetate enables ketone-specific reactions (e.g., Grignard additions) .

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